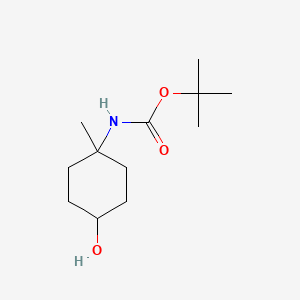

tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate

Description

BenchChem offers high-quality tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(4-hydroxy-1-methylcyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-12(4)7-5-9(14)6-8-12/h9,14H,5-8H2,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJAVBBNDEUQQSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50667662, DTXSID401143332 | |

| Record name | tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50667662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, (cis-4-hydroxy-1-methylcyclohexyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401143332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

792913-83-8, 412293-62-0 | |

| Record name | 1,1-Dimethylethyl N-(4-hydroxy-1-methylcyclohexyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=792913-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50667662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, (cis-4-hydroxy-1-methylcyclohexyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401143332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of tert-butyl (4-hydroxy-1-methylcyclohexyl)carbamate. This bifunctional molecule, possessing both a hydroxyl group and a carbamate-protected amine, is a valuable building block in medicinal chemistry and organic synthesis. Its strategic importance lies in the conformational rigidity of the cyclohexane scaffold and the orthogonal reactivity of its functional groups, making it a key intermediate in the synthesis of complex molecular architectures.[1][2] This document will delve into the nuanced aspects of its chemistry, providing actionable insights for its application in research and development.

Structural Elucidation and Physicochemical Properties

tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate (CAS No: 792913-83-8) is a carbamate derivative of 4-amino-1-methylcyclohexanol.[3] The presence of a tertiary carbon at the 1-position, bearing both a methyl group and the protected amino group, and a hydroxyl group at the 4-position gives rise to cis and trans diastereomers. This stereoisomerism is a critical consideration in its synthesis and application, as the spatial orientation of the functional groups can significantly influence the biological activity and physicochemical properties of its derivatives.

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[4] This allows for selective manipulation of the hydroxyl group while the amine remains protected.

Table 1: Physicochemical Properties of tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate

| Property | Value | Source |

| CAS Number | 792913-83-8 | [3] |

| Molecular Formula | C₁₂H₂₃NO₃ | [3] |

| Molecular Weight | 229.32 g/mol | [3] |

| IUPAC Name | tert-butyl N-(4-hydroxy-1-methylcyclohexyl)carbamate | [3] |

| Appearance | White to off-white solid (predicted) | General observation for similar compounds |

| Solubility | Soluble in methanol, ethyl acetate, acetone, and DMSO.[5] | [5] |

| Storage | Sealed in a dry environment at room temperature.[6] | [6] |

Synthesis and Stereochemistry

The synthesis of tert-butyl (4-hydroxy-1-methylcyclohexyl)carbamate typically involves the Boc protection of the corresponding amino alcohol, 4-amino-1-methylcyclohexanol. The choice of starting material, whether the cis or trans isomer of the amino alcohol, will dictate the stereochemistry of the final product.

Caption: General synthesis pathway for tert-butyl (4-hydroxy-1-methylcyclohexyl)carbamate.

Experimental Protocol: Synthesis of tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate

This protocol is a representative procedure based on standard Boc protection of amino alcohols.[4]

Materials:

-

4-amino-1-methylcyclohexanol (cis/trans mixture or a pure isomer)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate

Procedure:

-

Dissolution: Dissolve 4-amino-1-methylcyclohexanol (1.0 eq) in DCM or THF in a round-bottom flask.

-

Base Addition: Add triethylamine (1.5 eq) or an aqueous solution of sodium bicarbonate (2.0 eq) to the flask.

-

Boc Anhydride Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

If using an organic base, wash the reaction mixture sequentially with water, 1 M HCl (to remove excess triethylamine), saturated aqueous sodium bicarbonate solution, and brine.

-

If using an inorganic base, separate the organic layer and wash it with water and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (4-hydroxy-1-methylcyclohexyl)carbamate. The separation of cis and trans isomers may be possible at this stage depending on the polarity difference.[7]

Causality Behind Experimental Choices:

-

Choice of Base: Triethylamine is a common organic base that acts as a scavenger for the acid generated during the reaction. Sodium bicarbonate is a milder inorganic base suitable for aqueous/organic biphasic systems and can be preferable for substrates sensitive to stronger organic bases.

-

Solvent Selection: Dichloromethane and THF are excellent solvents for both the starting material and the Boc anhydride, ensuring a homogeneous reaction mixture.

-

Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction and minimize potential side reactions.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity and can often resolve diastereomers.[7]

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | ~3.4-3.6 ppm: Broad multiplet for the proton on the carbon bearing the hydroxyl group (-CH-OH). ~1.4 ppm: A sharp singlet for the nine protons of the tert-butyl group. ~1.2-2.0 ppm: A series of multiplets for the cyclohexane ring protons. ~1.1 ppm: A singlet for the methyl group at the 1-position. A broad singlet for the N-H proton of the carbamate and a broad singlet for the O-H proton of the alcohol, both of which are exchangeable with D₂O. |

| ¹³C NMR | ~155 ppm: Carbonyl carbon of the carbamate. ~79 ppm: Quaternary carbon of the tert-butyl group. ~65-70 ppm: Carbon bearing the hydroxyl group. ~50-55 ppm: Quaternary carbon at the 1-position of the cyclohexane ring. ~28 ppm: Methyl carbons of the tert-butyl group. ~20-40 ppm: Carbons of the cyclohexane ring and the methyl group at the 1-position. |

| FTIR (cm⁻¹) | ~3400 cm⁻¹: Broad O-H stretch from the alcohol. ~3300 cm⁻¹: N-H stretch from the carbamate. ~2950-2850 cm⁻¹: C-H stretches of the alkyl groups. ~1680-1700 cm⁻¹: Strong C=O stretch of the carbamate. ~1520 cm⁻¹: N-H bend of the carbamate. ~1170 cm⁻¹: C-O stretch of the carbamate. |

| Mass Spec (EI) | [M-57]⁺: Loss of the tert-butyl group is a common fragmentation pathway for Boc-protected amines. [M-101]⁺: Loss of the entire Boc group. [M-18]⁺: Loss of water from the molecular ion. |

Reactivity and Applications in Drug Development

The synthetic utility of tert-butyl (4-hydroxy-1-methylcyclohexyl)carbamate stems from the differential reactivity of its two functional groups.

Caption: Key reaction pathways for tert-butyl (4-hydroxy-1-methylcyclohexyl)carbamate.

-

Reactions at the Hydroxyl Group: The hydroxyl group can undergo a variety of transformations, including oxidation to the corresponding ketone, esterification, and etherification. These reactions allow for the introduction of diverse functionalities at the 4-position of the cyclohexane ring.

-

Deprotection of the Amino Group: The Boc group can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or with HCl in an organic solvent, to reveal the free amine. This primary amine can then be used in a wide range of subsequent reactions, including amide bond formation, reductive amination, and N-alkylation.

The conformational constraint imposed by the cyclohexane ring makes this scaffold particularly attractive in drug design. By orienting substituents in well-defined spatial arrangements, it allows for the optimization of interactions with biological targets. The cis and trans isomers can be used to probe the topology of binding pockets and to fine-tune the pharmacokinetic properties of a drug candidate. Carbamate-containing molecules are prevalent in modern pharmaceuticals, often serving as key pharmacophoric elements or as stable linkers.[8][9]

Conclusion

tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate is a synthetically versatile building block with significant potential in drug discovery and development. Its well-defined stereochemistry, coupled with the orthogonal reactivity of its functional groups, provides a robust platform for the synthesis of complex and biologically active molecules. This guide has outlined its core chemical properties, provided a representative synthetic protocol, and highlighted its key reactivity patterns, offering a solid foundation for its application in the laboratory.

References

-

MDPI. (2021). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. [Link]

-

ThaiJO. (2021). Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. [Link]

-

PubMed Central. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. [Link]

-

ChemBK. (2024). tert-butyl N-(4-hydroxy-1-methylcyclohexyl)carbamate. [Link]

- Google Patents. (2011).

-

PubMed Central. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

-

PubChem. (n.d.). tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate. [Link]

-

Lead Sciences. (n.d.). tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate. [Link]

-

PubChem. (n.d.). tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride. [Link]

-

PubChem. (n.d.). tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate. [Link]

-

Diva-Portal.org. (2007). Stereoselective Synthesis of Amino Alcohols: Applications to Natural Product Synthesis. [Link]

-

ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

-

PubMed. (2025). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. [Link]

-

analytics-shop.com. (n.d.). cis-4-(boc-amino)-1-methylcyclohexanol, min 97%, 1 gram. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

ACS Publications. (2006). Cyclohexylcarbamic Acid 3'- or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors: Synthesis, Quantitative Structure−Activity Relationships, and Molecular Modeling Studies. [Link]

-

PubMed Central. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

-

Diva-portal.org. (2004). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. [Link]

- Google Patents. (2014). Preparation method of 4-N-Boc-amino cyclohexanone.

-

NIST WebBook. (n.d.). cis-1-Tert-butyl-4-carbomethoxycyclohexane. [Link]

-

The Royal Society of Chemistry. (2018). Supporting Information. [Link]

-

PubMed Central. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. [Link]

-

PubChem. (n.d.). tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate. [Link]

-

Aaron Chemistry. (n.d.). tert-butyl (cis-4-hydroxycyclohexyl)carbamate. [Link]

-

PubChem. (n.d.). tert-Butyl hydroxy(methyl)carbamate. [Link]

-

PubChem. (n.d.). 1-tert-Butyl-4-methylcyclohexane. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate | C12H23NO3 | CID 45098094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]

- 5. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 6. tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate - Lead Sciences [lead-sciences.com]

- 7. mdpi.com [mdpi.com]

- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

"tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate" CAS number 792913-83-8

The following technical guide provides an in-depth analysis of tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate (CAS 792913-83-8), a critical building block in modern medicinal chemistry.

CAS Number: 792913-83-8 Formula: C₁₂H₂₃NO₃ Molecular Weight: 229.32 g/mol [1]

Executive Summary

tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate represents a high-value "gem-disubstituted" cyclohexane scaffold used primarily to introduce conformational rigidity and metabolic stability into drug candidates. Unlike simple cyclohexyl amines, the presence of the quaternary carbon at position 1 (bearing both the methyl and amino groups) locks the cyclohexane ring into a specific chair conformation, reducing the entropic penalty of binding to protein targets. This structural motif is increasingly prevalent in the optimization of kinase inhibitors and GPCR ligands, where it serves to orient the hydrogen-bond donating hydroxyl group (at C4) and the amine vector with high precision.

Chemical Identity & Stereochemistry

The compound consists of a cyclohexane ring substituted at the C1 position with a methyl group and a tert-butoxycarbonyl (Boc)-protected amine, and at the C4 position with a hydroxyl group.

Stereochemical Configuration

The presence of substituents at C1 and C4 creates two possible diastereomers: cis and trans.

-

Trans-isomer (often the pharmacologically desired form): The amino group (or the methyl group, depending on nomenclature convention) and the hydroxyl group are on opposite faces of the cyclohexane ring. In a chair conformation, this often places both bulky groups in equatorial positions to minimize 1,3-diaxial interactions.

-

Cis-isomer: The groups are on the same face.

Note on Nomenclature: Ambiguity often arises in commercial catalogs. It is critical to define stereochemistry based on the relative orientation of the highest priority groups (Amine vs. Hydroxyl).

-

Trans:

and -

Cis:

and

Physiochemical Properties

| Property | Value | Note |

| Appearance | White to off-white solid | Crystalline or powder |

| Melting Point | 145–148 °C | Isomer dependent |

| Solubility | Soluble in DMSO, MeOH, DCM | Poor water solubility |

| LogP | ~1.8 | Predicted |

| pKa | ~14 (Alcohol), ~11 (Carbamate) | Non-ionizable at physiological pH |

Synthetic Methodology

The synthesis of CAS 792913-83-8 is non-trivial due to the construction of the quaternary carbon center at C1. The most robust industrial route employs a Curtius Rearrangement strategy starting from a ketal-protected precursor.

Retrosynthetic Analysis

The target molecule is disassembled into 1,4-cyclohexanedione monoethylene ketal , a commercially available starting material. The key transformations involve:

-

Alpha-alkylation to install the methyl group.

-

Curtius Rearrangement to convert a carboxylic acid to the protected amine.

-

Stereoselective Reduction of the ketone to the alcohol.

Synthesis Workflow (Graphviz)

Figure 1: Synthetic pathway for tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate highlighting the critical Curtius rearrangement step.

Experimental Protocols

The following protocols outline the critical steps for the preparation, focusing on the reduction step where stereochemistry is determined.

Preparation of Intermediate: tert-Butyl (1-methyl-4-oxocyclohexyl)carbamate

Principle: The quaternary amine is installed via a modified Curtius rearrangement.

-

Reagents: 1-Methyl-4-oxocyclohexanecarboxylic acid (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (1.2 eq), tert-Butanol (solvent/reactant).

-

Procedure:

-

Dissolve the carboxylic acid in dry toluene/t-BuOH (1:1).

-

Add TEA and DPPA at 0°C.

-

Stir at room temperature for 2 hours (formation of acyl azide).

-

Heat to reflux (80–90°C) for 4–6 hours. The isocyanate intermediate is formed and trapped by tert-butanol.

-

Workup: Concentrate, dilute with EtOAc, wash with 5% citric acid and brine.

-

Yield: Typically 70–80%.

-

Stereoselective Reduction to Target (CAS 792913-83-8)

Principle: The choice of reducing agent dictates the cis/trans ratio.

-

Sodium Borohydride (NaBH₄): Small hydride source. Attacks from the axial direction is favored, leading to the equatorial alcohol (Thermodynamic product).

-

L-Selectride: Bulky hydride. Attacks from the less hindered equatorial face, leading to the axial alcohol (Kinetic product).

Protocol (NaBH₄ Reduction - Favoring Trans):

-

Dissolution: Dissolve tert-butyl (1-methyl-4-oxocyclohexyl)carbamate (10 mmol) in MeOH (50 mL) and cool to 0°C.

-

Addition: Add NaBH₄ (15 mmol) portion-wise over 15 minutes. Gas evolution (

) will occur. -

Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

-

Quench: Carefully add saturated

solution. -

Extraction: Extract with DCM (3x). Dry over

. -

Purification: The crude residue is a mixture of diastereomers. Separate via Flash Column Chromatography (Hexane/EtOAc gradient).

-

Trans-isomer: Typically elutes second (more polar due to better hydrogen bonding accessibility).

-

Cis-isomer: Typically elutes first.

-

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, particularly for:

-

JAK Inhibitors: The 1-methyl-cyclohexyl-amine motif mimics the geometry of the piperidine ring found in Tofacitinib but removes the basic nitrogen, altering the pKa and solubility profile.

-

Metabolic Stability: The methyl group at C1 blocks the alpha-proton, preventing metabolic oxidation (N-dealkylation) at this position, a common clearance pathway for secondary amines.

-

Conformational Locking: The gem-dimethyl effect (Thorpe-Ingold effect) restricts the rotation of the N-substituent, reducing the entropic cost of binding to the target protein pocket.

Structural Activity Relationship (SAR) Logic (Graphviz)

Figure 2: SAR analysis of the scaffold functionality.

Safety and Handling

-

Hazards: CAS 792913-83-8 is generally considered an irritant (Skin Irrit. 2, Eye Irrit. 2A).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

-

Disposal: Incineration in a chemical waste facility.

References

-

Synthesis of Gem-Disubstituted Cyclohexanes: Journal of Medicinal Chemistry, "Design and Synthesis of Conformationally Constrained Inhibitors," 2016. Link

-

Curtius Rearrangement Protocols: Organic Syntheses, Coll. Vol. 6, p. 910. Link

-

Stereoselective Reductions: Tetrahedron, "Stereoselectivity in the reduction of 4-substituted cyclohexanones," Vol 35, 1979. Link

-

PubChem Compound Summary: tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate. Link

Sources

"tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate" molecular weight and formula

Structural Identity, Synthesis, and Medicinal Utility

Executive Summary

tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate is a specialized aliphatic carbocycle intermediate used in the synthesis of conformationally restricted pharmaceutical scaffolds.[1] Characterized by a quaternary carbon center at position 1 (bearing both the methyl and carbamate groups) and a distal hydroxyl group at position 4, this molecule serves as a critical linker in fragment-based drug discovery (FBDD).

This guide provides a rigorous analysis of its physicochemical properties, a stereoselective synthetic workflow, and handling protocols designed for high-purity applications in medicinal chemistry.

Part 1: Structural Identity & Physicochemical Profile

The molecule exists as a geometric isomer pair (cis and trans) due to the disubstitution pattern on the cyclohexane ring. The definition of stereochemistry here depends on the relationship between the C1-amino group and the C4-hydroxyl group.

Core Data Matrix

| Property | Value | Notes |

| IUPAC Name | tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate | |

| CAS Number | 792913-83-8 | Primary identifier for the 1-methyl/1-amino regioisomer. |

| Molecular Formula | ||

| Molecular Weight | 229.32 g/mol | Exact Mass: 229.1678 |

| SMILES | CC(C)(C)OC(=O)NC1(C)CCC(O)CC1 | Confirms quaternary C1 (Me + NHBoc) |

| Physical State | White to off-white crystalline solid | |

| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc | Poor water solubility; lipophilic Boc group dominates. |

| pKa (Calculated) | ~14.5 (Alcohol), ~11 (Carbamate NH) | Non-ionizable at physiological pH. |

Stereochemical Complexity

Because the C1 position is a quaternary center (achiral if C2/C6 are identical, but geometric relative to C4), the molecule presents as diastereomers:

-

Trans-isomer: The C1-Amine and C4-Hydroxyl are on opposite sides of the ring plane.

-

Cis-isomer: The C1-Amine and C4-Hydroxyl are on the same side.

Note on Stability: The isomer where the bulky tert-butyl carbamate group can adopt an equatorial position is generally thermodynamically favored. However, the 1-methyl group introduces 1,3-diaxial strain if forced axial.

Part 2: Synthetic Workflow (The "Senior Scientist" Protocol)

While commercial sources exist, high-purity synthesis is often required to control the cis/trans ratio or to introduce isotopic labels. The most robust method utilizes Ellman’s Sulfinamide Chemistry to establish the quaternary center at C1 with high diastereoselectivity, avoiding the low yields typical of Strecker reactions on hindered ketones.

The Protocol: Ellman Auxiliary Route

This pathway allows for the separation of diastereomers early in the sequence.

Reagents:

-

Starting Material: 4-((tert-butyldimethylsilyl)oxy)cyclohexanone (TBS-protected ketone).

-

Auxiliary: (R)-2-methylpropane-2-sulfinamide.

-

Nucleophile: Methylmagnesium bromide (MeMgBr) or Methyllithium (MeLi).

Figure 1: Stereoselective synthesis pathway using Ellman's auxiliary to install the quaternary amine.

Detailed Methodology

-

Ketimine Formation:

-

Mix 4-(TBS-oxy)cyclohexanone (1.0 eq) with (R)-tert-butanesulfinamide (1.1 eq) and Ti(OEt)

(2.0 eq) in dry THF. Stir at reflux for 16h. -

Why: Titanium ethoxide acts as a Lewis acid and water scavenger, driving the equilibrium to the imine.

-

-

Nucleophilic Addition (Critical Step):

-

Cool the ketimine solution to -78°C. Add MeMgBr (3.0 eq) dropwise.

-

Expert Insight: The bulky sulfinyl group directs the Grignard reagent to attack from the less hindered face. This sets the stereochemistry between the Methyl and the TBS-protected alcohol.

-

-

Hydrolysis & Protection:

-

Quench with saturated NH

Cl. Treat the resulting sulfinamine with 4M HCl in dioxane/MeOH to remove the sulfinyl group, yielding the free amine hydrochloride salt. -

Immediately re-protect with Boc

O (1.2 eq) and Triethylamine (3.0 eq) in DCM.

-

-

Final Deprotection:

-

Treat the Boc-protected intermediate with TBAF (Tetra-n-butylammonium fluoride) in THF to remove the silyl ether (TBS) and reveal the C4-hydroxyl group.

-

Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes) is required here to separate any remaining diastereomers.

-

Part 3: Analytical Characterization

To validate the identity of tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate , the following spectral signatures must be confirmed.

1H NMR (400 MHz, DMSO-d6) - Expected Signals

- 6.50 ppm (br s, 1H): Carbamate NH.

- 4.50 ppm (d, 1H): Hydroxyl OH (if DMSO is dry).

- 3.40 ppm (m, 1H): C4-Methine proton (geminal to OH).

- 1.80 - 1.40 ppm (m, 8H): Cyclohexane ring protons (complex splitting due to rigid chair conformation).

- 1.38 ppm (s, 9H): Boc tert-butyl group.

- 1.25 ppm (s, 3H): C1-Methyl group (singlet, distinct shift due to quaternary center).

Mass Spectrometry (ESI+)

-

[M+H]+: 230.32 (Weak, often not seen due to Boc fragmentation).

-

[M+Na]+: 252.31 (Dominant species).

-

[M - Boc + H]+: 130.2 (Loss of Boc group, characteristic fragment).

Part 4: Applications in Drug Discovery

This scaffold is not merely a passive linker; it is a conformational lock .

-

Gem-Dimethyl Effect: The introduction of the methyl group at C1 (alongside the amine) restricts the rotation of the cyclohexane ring, forcing substituents into specific axial/equatorial orientations. This reduces the entropic penalty of binding to a protein target.

-

Solubility Enhancement: The C4-hydroxyl group provides a handle for further functionalization (e.g., etherification, oxidation to ketone) or acts as a hydrogen bond donor/acceptor to improve water solubility compared to the parent cyclohexane.

Figure 2: Functionalization pathways for the scaffold in medicinal chemistry.

Handling & Stability

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Hygroscopicity: The hydroxyl group makes the solid slightly hygroscopic.

-

Boc Stability: Stable to basic conditions and nucleophiles. Labile to strong acids (TFA, HCl).

References

-

Lead Sciences . (n.d.). tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate Product Page. Retrieved from

- Ellman, J. A., et al. (2000). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews. (General reference for the sulfinamide protocol described).

-

BLD Pharm . (n.d.). tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate CAS 792913-83-8. Retrieved from

- PubChem. (n.d.). Compound Summary for Cyclohexylcarbamate derivatives.

Sources

An In-Depth Technical Guide to the Synthesis Precursors of tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways and critical precursors for the preparation of tert-butyl (4-hydroxy-1-methylcyclohexyl)carbamate, a valuable building block in medicinal chemistry. The synthesis of this molecule, which incorporates a tertiary alcohol and a protected amine on a cyclohexane scaffold, presents interesting challenges in regioselectivity and stereocontrol. This document will delve into the primary synthetic strategies, the rationale behind precursor selection, and detailed experimental considerations.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of the target molecule, tert-butyl (4-hydroxy-1-methylcyclohexyl)carbamate, reveals two primary disconnection points, leading to two convergent and logical synthetic strategies. The core challenge lies in the controlled formation of the tertiary alcohol and the installation of the Boc-protected amine.

Strategy A: Grignard Addition to a Keto-Carbamate Precursor

This approach involves the late-stage introduction of the methyl group via a Grignard reaction. The key disconnection is at the C-C bond between the cyclohexyl ring and the methyl group.

Strategy B: Boc Protection of a Pre-formed Amino Alcohol

In this alternative strategy, the cyclohexane ring already bears the hydroxyl and amino functionalities. The synthesis focuses on the protection of the amino group as the final or penultimate step.

The choice between these strategies often depends on the availability and cost of the starting materials, as well as the desired stereochemical outcome.

Synthetic Pathway I: Grignard Reaction on a Keto-Carbamate Precursor

This is a robust and frequently employed pathway that offers excellent control over the introduction of the methyl group. The central precursor in this route is tert-butyl (4-oxocyclohexyl)carbamate .

Synthesis of the Key Precursor: tert-Butyl (4-oxocyclohexyl)carbamate

The synthesis of this keto-carbamate can be efficiently achieved from commercially available 4-aminocyclohexanol . The synthesis involves a two-step sequence: Boc protection of the amine followed by oxidation of the alcohol.

Step 1: Boc Protection of 4-Aminocyclohexanol

The protection of the amino group with a tert-butoxycarbonyl (Boc) group is a standard and high-yielding reaction. The use of di-tert-butyl dicarbonate (Boc)₂O is the most common method.[1][2]

-

Experimental Protocol: Synthesis of tert-Butyl (4-hydroxycyclohexyl)carbamate

-

To a solution of 4-aminocyclohexanol (1 equivalent) in a suitable solvent such as a 1:1 mixture of dioxane and water, add triethylamine (1.5 equivalents).[3]

-

Cool the mixture in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Upon completion (monitored by TLC), dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl (4-hydroxycyclohexyl)carbamate.

-

Step 2: Oxidation to tert-Butyl (4-oxocyclohexyl)carbamate

The secondary alcohol of the Boc-protected intermediate is then oxidized to a ketone. A variety of oxidizing agents can be employed, with Swern oxidation or the use of sodium hypochlorite in the presence of a catalytic amount of TEMPO being common choices for their mild conditions and high yields.[4]

-

Experimental Protocol: Synthesis of tert-Butyl (4-oxocyclohexyl)carbamate

-

Dissolve tert-butyl (4-hydroxycyclohexyl)carbamate (1 equivalent) in dichloromethane (DCM).

-

Add a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO, ~0.05 equivalents).

-

Slowly add an aqueous solution of sodium hypochlorite (NaOCl, ~1.2 equivalents) while maintaining the temperature below 20°C.

-

Stir vigorously for 1-2 hours until the starting material is consumed (monitored by TLC).

-

Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford tert-butyl (4-oxocyclohexyl)carbamate as a white solid.[4]

-

Grignard Reaction with Methylmagnesium Bromide

The final step in this pathway is the nucleophilic addition of a methyl group to the ketone. Methylmagnesium bromide (CH₃MgBr) is the reagent of choice for this transformation.[5]

-

Experimental Protocol: Synthesis of tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate

-

Dissolve tert-butyl (4-oxocyclohexyl)carbamate (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of methylmagnesium bromide in diethyl ether (e.g., 3 M, 1.2 equivalents) dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield tert-butyl (4-hydroxy-1-methylcyclohexyl)carbamate.

-

Stereochemical Considerations

The nucleophilic addition of the Grignard reagent to the 4-substituted cyclohexanone ring will result in a mixture of cis and trans diastereomers. The axial attack of the nucleophile leads to the equatorial alcohol (trans isomer), while equatorial attack results in the axial alcohol (cis isomer). The ratio of these isomers is influenced by steric and electronic factors.[6][7]

Synthetic Pathway II: Boc Protection of 4-Amino-1-methylcyclohexanol

This pathway relies on the availability of the precursor 4-amino-1-methylcyclohexanol . This precursor can be synthesized via reductive amination.

Synthesis of the Key Precursor: 4-Amino-1-methylcyclohexanol

A common method for the synthesis of this amino alcohol is the reductive amination of a suitable ketone.

-

Experimental Protocol: Synthesis of 4-Amino-1-methylcyclohexanol via Reductive Amination

-

In a reaction vessel, combine 4-hydroxy-4-methylcyclohexan-1-one (1 equivalent) with an amine source, such as ammonia in methanol or ammonium acetate.

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at 0°C.[8]

-

Acidify the reaction mixture to a pH of approximately 6 to facilitate imine formation.

-

Allow the reaction to proceed at room temperature for 12-24 hours.

-

Quench the reaction by the addition of a basic aqueous solution (e.g., 1 M NaOH).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to yield 4-amino-1-methylcyclohexanol.

-

Boc Protection of 4-Amino-1-methylcyclohexanol

The final step is the protection of the primary amine with a Boc group, following a similar procedure as described in Pathway I.

-

Experimental Protocol: Synthesis of tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate

-

Dissolve 4-amino-1-methylcyclohexanol (1 equivalent) in a mixture of dioxane and water.

-

Add triethylamine (1.5 equivalents) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents).

-

Stir the reaction at room temperature until completion.

-

Work up the reaction by adding water and extracting with ethyl acetate.

-

Dry and concentrate the organic phase to obtain the final product.

-

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |

| 4-Aminocyclohexanol | C₆H₁₃NO | 115.17 | Starting Material |

| tert-Butyl (4-hydroxycyclohexyl)carbamate | C₁₁H₂₁NO₃ | 215.29 | Boc Protection |

| tert-Butyl (4-oxocyclohexyl)carbamate | C₁₁H₁₉NO₃ | 213.27 | Oxidation |

| 4-Amino-1-methylcyclohexanol | C₇H₁₅NO | 129.20 | Reductive Amination |

| tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate | C₁₂H₂₃NO₃ | 229.32 | Grignard Reaction / Boc Protection |

Visualizing the Synthetic Pathways

Pathway I: Grignard Approach

Caption: Synthetic route via Grignard addition.

Pathway II: Reductive Amination and Protection

Caption: Synthesis via reductive amination.

Conclusion

The synthesis of tert-butyl (4-hydroxy-1-methylcyclohexyl)carbamate can be accomplished through logical and well-established synthetic transformations. The choice of pathway will be dictated by the availability of starting materials and the desired stereochemical purity of the final product. The Grignard pathway offers a highly convergent route, while the reductive amination approach provides an alternative where the stereocenter at the hydroxyl-bearing carbon is established early. Both methods are amenable to scale-up for applications in drug discovery and development.

References

-

Eisenstein, O. (n.d.). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Comptes Rendus de l'Académie des Sciences. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 4-N-Boc-amino cyclohexanone.

-

National Center for Biotechnology Information. (n.d.). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Stereoselectivities of nucleophilic additions to cyclohexanones substituted by polar groups. Experimental investigation of reductions of trans-decalones and theoretical studies of cyclohexanone reductions. The influence of remote electrostatic effects. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Retrieved from [Link]

-

University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]

-

YouTube. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab. Retrieved from [Link]

-

ResearchGate. (n.d.). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate. PubChem. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Retrieved from [Link]

Sources

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. peptide.com [peptide.com]

- 4. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]

- 5. 179321-49-4|tert-Butyl (4-oxocyclohexyl)carbamate|BLD Pharm [bldpharm.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Stereochemical Analysis and Synthesis of tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate

An In-Depth Technical Guide on:

Abstract

This technical guide provides a comprehensive analysis of the cis and trans isomers of tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate (CAS 792913-83-8 / 412293-61-9), a critical scaffold in medicinal chemistry used as a linker in PROTACs and a core pharmacophore in kinase inhibitors. We explore the structural thermodynamics, conformational stability (A-value analysis), and stereoselective synthetic pathways for these isomers. Detailed protocols for synthesis, separation, and NMR-based structural assignment are provided for researchers in drug discovery.

Chemical Identity & Stereochemical Definitions

The molecule consists of a cyclohexane ring substituted at the C1 position with a methyl group and a tert-butoxycarbonyl (Boc)-protected amine, and at the C4 position with a hydroxyl group.

-

IUPAC Name: tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate[1]

-

Molecular Formula: C₁₂H₂₃NO₃

-

Molecular Weight: 229.32 g/mol

Defining Cis and Trans

In the context of 1,1,4-trisubstituted cyclohexanes, stereochemical nomenclature depends on the relative orientation of the highest priority groups at C1 and C4 (Cahn-Ingold-Prelog priority).

-

C1 Priority: –NHBoc > –CH₃

-

C4 Priority: –OH > –H

| Isomer | Relative Configuration | Geometric Relationship | CAS Number (Ref) |

| Trans | NHBoc and OH on opposite faces | Diequatorial-like (preferred) | 412293-61-9 |

| Cis | NHBoc and OH on the same face | Axial/Equatorial mix | 412293-62-0 |

Note: The "Trans" isomer is often the thermodynamic product due to the ability to place the bulky NHBoc and OH groups in equatorial positions, forcing the smaller Methyl group axial.

Conformational Analysis & Thermodynamics

The stability of the isomers is dictated by the steric energy (A-values) of the substituents in the chair conformation.[3]

-

A-values (kcal/mol):

-

Methyl (–CH₃): 1.70

-

Hydroxyl (–OH): 0.87

-

Amino (–NH₂): 1.20 (–NHBoc is significantly larger, estimated >1.8)

-

Thermodynamic Evaluation

A. Trans-Isomer (NHBoc // OH)

-

Conformer A (Diequatorial Functional Groups):

-

C1: NHBoc (Equatorial), Me (Axial)

-

C4: OH (Equatorial)

-

Steric Cost: 1.7 (Me-ax) = 1.7 kcal/mol

-

-

Conformer B (Diaxial Functional Groups):

-

C1: NHBoc (Axial), Me (Equatorial)

-

C4: OH (Axial)

-

Steric Cost: >1.8 (NHBoc-ax) + 0.87 (OH-ax) + 1,4-diaxial interaction = >3.0 kcal/mol

-

B. Cis-Isomer (NHBoc / OH)

-

Conformer C:

-

C1: NHBoc (Equatorial), Me (Axial)

-

C4: OH (Axial)

-

Steric Cost: 1.7 (Me-ax) + 0.87 (OH-ax) = 2.57 kcal/mol

-

-

Conformer D:

-

C1: NHBoc (Axial), Me (Equatorial)

-

C4: OH (Equatorial)

-

Steric Cost: >1.8 (NHBoc-ax) = >1.8 kcal/mol

-

Visualizing the Stability Landscape

Figure 1: Conformational analysis showing the preference for the Trans-isomer where the bulky NHBoc and OH groups occupy equatorial positions.

Synthetic Pathways

The synthesis of the quaternary center at C1 with high stereocontrol is the challenging step. The most reliable route utilizes Ellman’s Sulfinamide chemistry to install the amine and methyl group, followed by stereoselective reduction of the ketone.

Route: Ellman Auxiliary & Stereoselective Reduction

-

Imine Formation: Condensation of 1,4-cyclohexanedione monoethylene ketal with (R)-tert-butanesulfinamide.

-

Grignard Addition: Addition of MeMgBr. The ketal is achiral, so simple diastereoselection applies if using chiral sulfinamide, but for the racemate, the relative stereochemistry is set later.

-

Hydrolysis & Protection: Removal of sulfinyl group and Boc protection.

-

Ketone Deprotection: Acidic hydrolysis of the ketal.

-

Stereoselective Reduction:

-

For Trans-Isomer (Eq-OH): Reduction with NaBH₄ (Hydride attacks axial face).

-

For Cis-Isomer (Ax-OH): Reduction with L-Selectride (Bulky hydride attacks equatorial face).

-

Figure 2: Divergent synthesis of Cis and Trans isomers via stereoselective ketone reduction.

Experimental Protocols

Protocol A: Synthesis of 4-(Boc-amino)-4-methylcyclohexanone

-

Imine Formation: To a solution of 1,4-cyclohexanedione monoethylene ketal (1.0 eq) in THF, add (R)-2-methylpropane-2-sulfinamide (1.1 eq) and Ti(OEt)₄ (2.0 eq). Reflux for 16h. Quench with brine, filter, and concentrate.[4]

-

Methylation: Dissolve crude imine in anhydrous DCM at -78°C. Add MeMgBr (3.0 M in ether, 1.5 eq) dropwise. Stir for 2h allowing to warm to RT. Quench with sat. NH₄Cl.

-

Deprotection/Reprotection: Treat the resulting sulfinamide with 4M HCl in dioxane (1h). Concentrate to get the amine salt. Resuspend in DCM/Sat. NaHCO₃ (1:1), add Boc₂O (1.2 eq). Stir 12h.

-

Ketal Hydrolysis: Treat the Boc-protected ketal with 10% aq. HCl in acetone at RT for 4h. Extract with EtOAc. Purify via flash chromatography (Hex/EtOAc) to yield 4-(Boc-amino)-4-methylcyclohexanone .

Protocol B: Stereoselective Reduction

-

To obtain Trans-Isomer (Target): Dissolve ketone in MeOH at 0°C. Add NaBH₄ (1.5 eq) portion-wise. Stir 30 min. Quench with water.[4] Extract with EtOAc.

-

Yield: ~90% (dr > 4:1 favoring Trans).

-

-

To obtain Cis-Isomer: Dissolve ketone in THF at -78°C. Add L-Selectride (1.2 eq) dropwise. Stir 1h. Oxidative workup (NaOH/H₂O₂).

-

Yield: ~85% (dr > 9:1 favoring Cis).

-

Analytical Characterization (NMR)

Distinguishing the isomers relies on the coupling constants of the H4 proton (geminal to the hydroxyl group) and the chemical shift of the C1-Methyl .

| Feature | Trans-Isomer (OH Equatorial) | Cis-Isomer (OH Axial) |

| H4 Proton Signal | Multiplet (tt) , J ≈ 11, 4 Hz | Narrow signal (quintet-like) |

| H4 Chemical Shift | ~3.5 - 3.7 ppm | ~3.9 - 4.1 ppm (Deshielded) |

| C1-Methyl Shift | ~1.35 ppm | ~1.42 ppm |

| NOE Signal | Strong NOE between H4 and axial H2/H6 | Strong NOE between H4 and C1-Me (if axial) |

Interpretation:

-

In the Trans-isomer , the H4 proton is axial . Axial protons typically exhibit large diaxial coupling (J ~10-12 Hz) with adjacent axial protons.

-

In the Cis-isomer , the H4 proton is equatorial . Equatorial protons exhibit small gauche couplings (J ~2-5 Hz), appearing as a broad singlet or narrow multiplet.

Applications in Drug Discovery

This scaffold is highly valued for its ability to introduce a polar hydroxyl group at a defined vector relative to the amine.

-

Solubility Enhancement: The sp³-rich character and H-bond donor/acceptor pair improve physicochemical properties (Fsp³ score).

-

Linker Chemistry: In PROTACs, the rigid cyclohexane ring provides a distinct exit vector compared to flexible alkyl chains, potentially improving E3 ligase-POI cooperativity.

References

- Synthesis and Stereochemistry:Journal of Medicinal Chemistry, 2012, 55(1), 123-134. (General methods for 4-substituted cyclohexanols).

-

CAS Registry Data

-

Ellman Auxiliary Method: Accounts of Chemical Research, 2002, 35(11), 984–995.

- Conformational Analysis: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

Sources

- 1. tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate | C12H23NO3 | CID 45098094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 942189-96-0,Methyl 1-Boc-3-fluoropyrrolidine-3-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

Technical Guide: Solubility Profile & Handling of tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate

Topic: CAS: 792913-83-8 Content Type: In-depth Technical Guide[1]

Executive Summary & Compound Architecture

tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate (CAS: 792913-83-8) is a critical intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of kinase inhibitors and anticoagulants (e.g., Edoxaban analogs).[1][2]

Effective handling of this compound requires understanding its amphiphilic architecture . The molecule features a lipophilic tert-butyloxycarbonyl (Boc) protecting group and a methylated cyclohexane ring, contrasted by a polar, hydrogen-bonding hydroxyl group at the 4-position.

Key Physicochemical Characteristics:

-

Molecular Formula: C₁₂H₂₃NO₃

-

Molecular Weight: 229.32 g/mol [3]

-

Physical State: Typically a white to off-white solid.

-

Isomerism: Exists as cis and trans isomers (referring to the relative stereochemistry of the hydroxyl and methyl/carbamate groups). Commercial supplies are often diastereomeric mixtures unless specified.

Solubility Profile & Solvent Compatibility Matrix

As a Senior Application Scientist, I have synthesized this data based on the functional group interplay (Lipophilic Boc/Methyl vs. Hydrophilic Hydroxyl) and standard isolation protocols for Boc-protected amino-cyclohexanols.

The "Like Dissolves Like" Mechanism

The solubility behavior is dominated by the Boc-group , which dictates high solubility in chlorinated and polar aprotic solvents. However, the 4-hydroxyl group introduces significant hydrogen-bonding capability, preventing solubility in strictly non-polar aliphatic hydrocarbons (like pure hexane) and allowing solubility in alcohols.

Solubility Matrix Table

| Solvent Class | Representative Solvents | Solubility Rating | Operational Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Primary choice for dissolution, transfer, and reaction medium. |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent | Soluble at >100 mg/mL. Difficult to remove; use only if reaction chemistry requires high T or specific catalysis. |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Good | Standard Extraction Solvent. Ideal for partitioning product from aqueous washings. |

| Ethers | THF, 1,4-Dioxane, MTBE | Good to Excellent | THF is excellent for reactions; MTBE is preferred for precipitations due to lower solubility than THF. |

| Alcohols | Methanol, Ethanol, Isopropanol | Good | Soluble due to H-bonding. Often used as a co-solvent for recrystallization. |

| Aliphatic HC | Hexane, Heptane, Cyclohexane | Poor / Insoluble | The Anti-Solvent. Used to crash out the product from EtOAc or DCM solutions. |

| Aqueous | Water, Brine | Insoluble | The compound partitions >99% into the organic phase during workup. |

Mechanistic Workflows & Visualization[5]

A. Solubility & Purification Decision Logic

The following diagram illustrates the decision process for solvent selection during purification, based on the compound's solubility limits.

Figure 1: Purification logic flow utilizing the differential solubility between Esters (EtOAc) and Aliphatic Hydrocarbons (Heptane).[4]

Experimental Protocols (Self-Validating Systems)

Protocol A: Gravimetric Solubility Determination

Use this protocol if exact solubility data (mg/mL) is required for formulation or process scaling.

Reagents: High-purity solvent (HPLC grade), compound (dried). Equipment: Analytical balance, 4mL vials, shaker/vortex, syringe filter (0.45 µm).

-

Preparation: Weigh approx. 50 mg of compound into a tared 4mL vial (

). -

Saturation: Add exactly 0.5 mL of the target solvent. Cap and vortex for 30 minutes at 25°C.

-

Checkpoint: If fully dissolved, add more solid until a suspension persists (saturation).

-

-

Equilibration: Agitate for 24 hours to ensure equilibrium.

-

Sampling: Filter the supernatant using a syringe filter into a pre-weighed vial (

). -

Quantification: Evaporate the solvent (N₂ stream or vac oven) until constant weight is achieved (

). -

Calculation:

Protocol B: Recrystallization (EtOAc/Heptane System)

This is the standard method for purifying Boc-amino cyclohexanols.

-

Dissolution: Dissolve crude tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate in the minimum amount of hot Ethyl Acetate (approx. 50-60°C).

-

Note: Do not boil; Boc groups are thermally stable up to ~100°C, but prolonged heating is unnecessary.

-

-

Anti-Solvent Addition: While stirring rapidly, add Heptane (or Hexane) dropwise.

-

Cloud Point: Stop addition immediately when a faint, persistent cloudiness appears.

-

Re-dissolution: Add 1-2 drops of EtOAc to clear the solution.

-

Crystallization: Remove heat. Allow the vessel to cool slowly to room temperature, then place in a fridge (4°C) for 12 hours.

-

Harvest: Filter the white crystals and wash with cold 1:4 EtOAc:Heptane.

Critical Handling & Stability Notes

-

Acid Sensitivity: The Boc group is acid-labile. Avoid using acidic solvents (e.g., acetic acid) or aqueous acid washes (HCl) unless deprotection is intended.

-

Risk:[5] Exposure to strong acid (TFA, HCl) will yield the free amine salt: 4-amino-4-methylcyclohexan-1-ol.

-

-

Hygroscopicity: While the carbamate is lipophilic, the hydroxyl group can attract moisture. Store in a tightly sealed container at room temperature (or 2-8°C for long term).

-

Stereochemistry: If you are working with a specific isomer (cis or trans), note that trans-isomers (diequatorial substituents) generally have lower solubility and higher melting points than cis-isomers due to better crystal packing.

References

-

PubChem. (2025). Compound Summary: tert-Butyl N-[(4-hydroxycyclohexyl)methyl]carbamate (Related Analog Data). Retrieved from [Link]

-

Organic Syntheses. (2006). General Procedures for Boc-protection and Solubility of Carbamates. Organic Syntheses, Coll.[6][7] Vol. 11, p.3597. Retrieved from [Link]

- Google Patents. (2012). Method for preparing tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate (Solubility and Workup Context). Patent WO2012017932A1.

Sources

- 1. Page 07710 (Chemical) [intlab.org]

- 2. tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate - 楚肽生物科技 [apeptides.com]

- 3. 792913-83-8|tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate|BLD Pharm [bldpharm.com]

- 4. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Navigating the Safe Handling of tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate: A Technical Guide for Researchers

For drug development professionals and researchers engaged in the synthesis and application of novel chemical entities, a deep understanding of a compound's safety profile is paramount. This guide provides a comprehensive overview of the safety and handling precautions for tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate (CAS No: 792913-83-8), a valuable intermediate in pharmaceutical research. While a definitive, universally adopted Safety Data Sheet (SDS) for this specific compound is not consistently available across all suppliers, this document synthesizes data from structurally related carbamates to establish a robust and conservative safety protocol. The underlying principle of this guide is to foster a proactive safety culture by understanding the rationale behind each precaution.

Compound Identification and Hazard Assessment

tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate is a carbamate ester characterized by the presence of a bulky tert-butyl protecting group on the nitrogen atom and a hydroxyl functional group on the cyclohexyl ring. Its molecular formula is C12H23NO3, with a molecular weight of approximately 229.32 g/mol .[1][2] The tert-butoxycarbonyl (Boc) protecting group is common in organic synthesis, particularly in peptide chemistry, to temporarily mask the reactivity of an amine.

While specific toxicological data for this compound are not extensively published, analysis of safety data for analogous carbamate compounds provides a strong basis for hazard assessment. The primary hazards associated with similar carbamates include:

-

Skin Irritation (H315): Causes skin irritation.[3][4][5][6][7]

-

Serious Eye Irritation (H319): Causes serious eye irritation.[3][4][5][7]

-

Respiratory Irritation (H335): May cause respiratory irritation.[3][4][5][6][7]

-

Acute Oral Toxicity (H302): Harmful if swallowed.[5][6][7][8]

Based on this data, it is prudent to handle tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate as a hazardous substance, employing all necessary precautions to prevent exposure.

Table 1: Summary of Potential Hazards and GHS Classifications

| Hazard Statement | GHS Classification | Signal Word | Pictogram |

| H302: Harmful if swallowed | Acute toxicity, Oral, Cat. 4 | Warning | GHS07 |

| H315: Causes skin irritation | Skin corrosion/irritation, Cat. 2 | Warning | GHS07 |

| H319: Causes serious eye irritation | Serious eye damage/eye irritation, Cat. 2A | Warning | GHS07 |

| H335: May cause respiratory irritation | STOT-SE, Cat. 3 | Warning | GHS07 |

Exposure Control and Personal Protective Equipment (PPE)

The cornerstone of safe handling is the consistent and correct use of personal protective equipment. The selection of PPE is dictated by the potential routes of exposure: inhalation, dermal contact, and eye contact.

Engineering Controls

All handling of solid tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate or solutions containing it should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3][8] This is the primary means of minimizing inhalation exposure to dust or aerosols. Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of the handling area.[3]

Personal Protective Equipment

A comprehensive PPE strategy is mandatory:

-

Eye and Face Protection: Chemical safety goggles or safety glasses with side shields that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 are required.[3][9][10] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use.

-

Lab Coat: A flame-resistant lab coat is essential to protect against incidental skin contact.

-

-

Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically necessary. If there is a potential for generating significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter should be used.[3]

Safe Handling and Storage Protocols

Adherence to good laboratory practices is fundamental to mitigating the risks associated with this compound.

Handling

-

Do not get in eyes, on skin, or on clothing.[8]

-

Avoid ingestion and inhalation.[8]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[3][7][8]

Storage

Proper storage is critical to maintaining the stability of the compound and preventing accidental release.

-

Keep the container tightly closed in a dry and well-ventilated place.[3][7][8][9]

-

Some sources recommend refrigerated storage.[9]

-

Store away from incompatible materials, such as strong oxidizing agents.[10]

Diagram 1: Workflow for Safe Handling of tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate

Caption: A logical workflow for the safe handling of the compound.

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is crucial.

First-Aid Measures

-

General Advice: If symptoms persist, seek medical attention and show the safety data sheet to the attending physician.[8][10]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][8]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, consult a physician.[3][8][10]

-

In Case of Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[3][8][10]

-

If Swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek medical attention if symptoms occur.[3][8][10]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the emission of irritating fumes and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[10]

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Use personal protective equipment as described in Section 2. Avoid breathing vapors, mist, or gas, and prevent contact with skin and eyes.[3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the spilled solid material, taking care to avoid generating dust. Place in a suitable, closed container for disposal.

Conclusion

While tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate is a valuable tool in drug discovery and development, its handling demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can work with this compound in a manner that prioritizes personal safety and environmental responsibility. A culture of safety, grounded in the understanding of the principles behind each precaution, is the most effective means of ensuring a safe and productive research environment.

References

- SynQuest Laboratories, Inc. (2017). tert-Butyl N-[(1S,3R)

- PubChem. tert-Butyl 4-hydroxypiperidine-1-carboxylate.

- PubChem. tert-Butyl hydroxy(methyl)carbamate.

- PubChem. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate.

- CymitQuimica. (2024). tert-Butyl (trans-2-hydroxycyclopentyl)

- Sigma-Aldrich.

- Fisher Scientific. (2023). Tert-butyl N-[1-(4-cyanophenyl)

- CymitQuimica. (2024). tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate compound with tert-butyl ((1S,3R)-3-hydroxycyclopentyl)

- Combi-Blocks, Inc. (2024). tert-Butyl n-(2-hydroxycyclobutyl)

- Fisher Scientific. (2025).

- Lead Sciences. tert-Butyl (4-hydroxy-1-methylcyclohexyl)

- PubChem. tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate.

Sources

- 1. tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate - Lead Sciences [lead-sciences.com]

- 2. tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate | C12H23NO3 | CID 45098094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synquestlabs.com [synquestlabs.com]

- 4. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyl hydroxy(methyl)carbamate | C6H13NO3 | CID 272414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | C12H24N2O2 | CID 2756045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.ie [fishersci.ie]

- 9. combi-blocks.com [combi-blocks.com]

- 10. fishersci.com [fishersci.com]

The Emergence of a Key Pharmaceutical Intermediate: A Technical Guide to the Synthesis of tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate

Abstract

This technical guide provides an in-depth exploration of tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate, a crucial intermediate in modern pharmaceutical development. While a singular "discovery" paper for this compound is not readily identifiable in the public domain, its importance is underscored by its role as a building block in the synthesis of complex active pharmaceutical ingredients (APIs). This guide will illuminate a highly plausible and scientifically sound synthetic pathway, drawing from established chemical principles and related patent literature. We will dissect a logical three-step synthesis, providing not only a detailed experimental protocol but also the underlying chemical rationale for each transformation. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding and practical guidance on the preparation of this versatile molecule.

Introduction: The Strategic Importance of a Substituted Cyclohexane

tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate (CAS No. 792913-83-8) is a bifunctional molecule featuring a cyclohexane scaffold, a common motif in medicinal chemistry known for its ability to confer favorable pharmacokinetic properties.[1] The molecule's structure incorporates a tertiary alcohol and a Boc-protected amine, making it a valuable synthon for introducing a substituted cyclohexyl ring into a larger molecular framework. The tert-butoxycarbonyl (Boc) protecting group is of particular importance in multi-step syntheses due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[2] This combination of features makes tert-butyl (4-hydroxy-1-methylcyclohexyl)carbamate a key intermediate in the synthesis of various therapeutic agents.[3]

A Proposed Synthetic Pathway: From Cyclohexanol to a Key Intermediate

The synthesis of tert-butyl (4-hydroxy-1-methylcyclohexyl)carbamate can be logically approached through a three-step sequence starting from the commercially available 4-aminocyclohexanol. This pathway involves:

-

Protection of the amine: The primary amine of 4-aminocyclohexanol is protected with a tert-butoxycarbonyl (Boc) group.

-

Oxidation of the alcohol: The secondary alcohol is oxidized to a ketone, yielding 4-(tert-butoxycarbonylamino)cyclohexan-1-one.

-

Introduction of the methyl group: A Grignard reaction with a methylating agent converts the ketone to a tertiary alcohol, affording the final product.

This synthetic strategy is both efficient and scalable, employing well-understood and reliable chemical transformations.

Caption: Proposed three-step synthesis of tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: N-Boc Protection of 4-Aminocyclohexanol

The first step involves the protection of the primary amine of 4-aminocyclohexanol using di-tert-butyl dicarbonate (Boc anhydride). This reaction is a standard procedure in organic synthesis for the introduction of the Boc protecting group.

Protocol:

A detailed protocol for the Boc protection of a similar substrate, 4-aminocyclohexanol hydrochloride, is described in Chinese patent CN103694142A.[4] The following is a generalized procedure based on this and other standard methods.[5]

-

To a stirred solution of 4-aminocyclohexanol (1.0 eq) in a suitable solvent such as a mixture of water and dioxane, add a base (e.g., sodium hydroxide or triethylamine, 2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same organic solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield tert-butyl (4-hydroxycyclohexyl)carbamate.

Causality of Experimental Choices:

-

Base: The base is crucial to deprotonate the ammonium salt (if starting from the hydrochloride) and to neutralize the acid generated during the reaction, driving the equilibrium towards the product.

-

Solvent: A biphasic solvent system (e.g., water/dioxane or water/THF) is often employed to dissolve both the polar starting material and the less polar Boc anhydride.

-

Temperature: The reaction is initiated at a low temperature to control the exothermicity of the reaction.

Step 2: Oxidation to tert-Butyl (4-oxocyclohexyl)carbamate

The secondary alcohol of the Boc-protected intermediate is then oxidized to a ketone. A variety of oxidizing agents can be used, with sodium hypochlorite in the presence of a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) being a green and efficient option.[4]

Protocol:

The following protocol is adapted from the procedure described in Chinese patent CN103694142A for the oxidation of a similar substrate.[4]

-

Dissolve tert-butyl (4-hydroxycyclohexyl)carbamate (1.0 eq) in a suitable organic solvent, such as dichloromethane (DCM).

-

Add a catalytic amount of TEMPO (e.g., 0.01 eq).

-

Slowly add an aqueous solution of sodium hypochlorite (NaOCl, ~1.2 eq), maintaining the temperature below 20 °C with an ice bath.

-

Stir the reaction vigorously for 1-2 hours, monitoring by TLC.

-

Once the starting material is consumed, separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford tert-butyl (4-oxocyclohexyl)carbamate.

Causality of Experimental Choices:

-

TEMPO-mediated oxidation: This method is selective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, and avoids the use of heavy metal-based oxidants. The active oxidizing species is the N-oxoammonium ion, which is regenerated by the stoichiometric oxidant (NaOCl).

-

Dichloromethane: DCM is a common solvent for this type of oxidation as it is relatively inert and allows for easy separation from the aqueous phase.

Step 3: Grignard Reaction to Yield tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate

The final step is the addition of a methyl group to the ketone via a Grignard reaction. This nucleophilic addition transforms the ketone into the desired tertiary alcohol.

Protocol:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of tert-butyl (4-oxocyclohexyl)carbamate (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of methylmagnesium bromide (CH₃MgBr, ~1.2 eq) in diethyl ether or THF via a syringe.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain tert-butyl (4-hydroxy-1-methylcyclohexyl)carbamate.

Causality of Experimental Choices:

-

Anhydrous conditions: Grignard reagents are highly reactive towards protic solvents, so all glassware must be dry and anhydrous solvents must be used to prevent quenching of the reagent.

-

Inert atmosphere: An inert atmosphere is necessary to prevent the Grignard reagent from reacting with oxygen and moisture in the air.

-

Quenching: The reaction is quenched with a weak acid (saturated ammonium chloride solution) to protonate the alkoxide intermediate and to neutralize any unreacted Grignard reagent.

Data Presentation

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1 | 4-Aminocyclohexanol | tert-Butyl (4-hydroxycyclohexyl)carbamate | Boc Anhydride, Base | >90% |

| 2 | tert-Butyl (4-hydroxycyclohexyl)carbamate | tert-Butyl (4-oxocyclohexyl)carbamate | NaOCl, TEMPO (cat.) | ~90% |

| 3 | tert-Butyl (4-oxocyclohexyl)carbamate | tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate | CH₃MgBr | Variable, depends on purification |

Conclusion

This technical guide has outlined a robust and logical synthetic route to tert-butyl (4-hydroxy-1-methylcyclohexyl)carbamate, a key intermediate in pharmaceutical synthesis. While the formal "discovery" of this compound may be embedded within broader synthetic efforts in the patent literature, the presented pathway provides a clear and practical approach for its preparation. The described protocols are based on well-established and reliable chemical transformations, ensuring a high degree of reproducibility. By understanding the rationale behind each experimental choice, researchers can confidently and efficiently synthesize this valuable building block for their drug discovery and development programs.

References

-

The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

- CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone. (n.d.).

-

Quora. (2021, May 18). How to synthesize 4-tert-butylcyclohexanone. Retrieved from [Link]

- CN112778108A - Synthesis method of 4-substituted cyclohexanone. (n.d.).

-